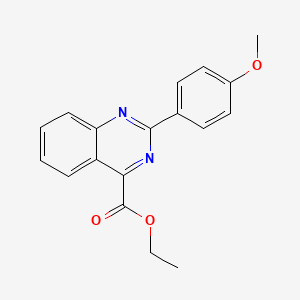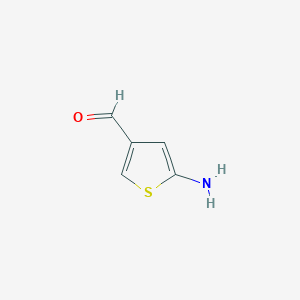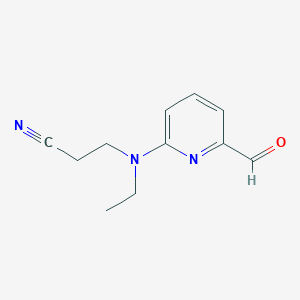![molecular formula C8H6ClN3OS B13095081 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of kinase inhibitors . The presence of a chlorine atom and a methylthio group in its structure makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group (e.g., a halide) with a methylthio group using reagents like methylthiolate salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino, thiol-substituted derivatives
Aplicaciones Científicas De Investigación
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with various cellular processes, including cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyrido[2,3-d]pyrimidin-2-amine: Another pyrido[2,3-d]pyrimidine derivative with a chlorine atom at the 6-position.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also serve as kinase inhibitors and have similar biological activities.
Uniqueness
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one is unique due to the presence of both a chlorine atom and a methylthio group, which provide opportunities for diverse chemical modifications and enhance its potential as a versatile intermediate in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H6ClN3OS |
|---|---|
Peso molecular |
227.67 g/mol |
Nombre IUPAC |
6-chloro-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H6ClN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) |
Clave InChI |
YXDOSGUYOPNXQU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C2C=C(C(=O)NC2=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)










![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)

